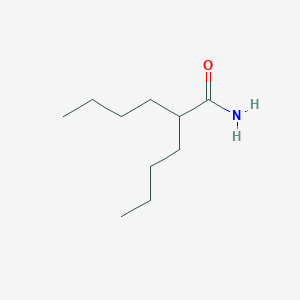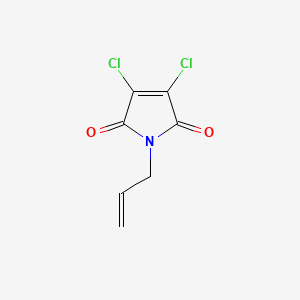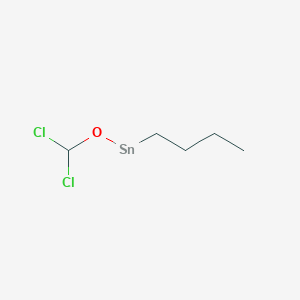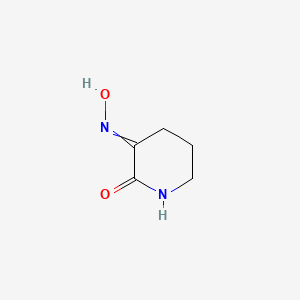
2-(4-cyclohexylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclohexylphenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a cyclohexylphenyl substituent at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction, where cyclohexylbenzene is reacted with ethyl α-chloro-α-(methylthio) acetate to form ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate. This intermediate is then converted into the corresponding ethyl 2-methylthio-2-(4-cyclohexylphenyl) propionate through methylation with sodium hydride and methyl iodide. Finally, the desired compound is obtained by hydrolysis and desulfurization of the intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by column chromatography, and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-cyclohexylphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
2-(4-cyclohexylphenyl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-cyclohexylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaprofen: 2-(4-cyclohexylphenyl) propionic acid, known for its anti-inflammatory properties.
Bufexamac: 2-(p-butoxyphenyl) acetohydroxamic acid, used as an anti-inflammatory agent.
Butibufen: 2-(4-isobutylphenyl) butanoic acid, another anti-inflammatory compound
Uniqueness
2-(4-cyclohexylphenyl)-1H-indole is unique due to its specific indole structure combined with a cyclohexylphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
52047-58-2 |
|---|---|
Formule moléculaire |
C20H21N |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenyl)-1H-indole |
InChI |
InChI=1S/C20H21N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h4-5,8-15,21H,1-3,6-7H2 |
Clé InChI |
LGNNIBQNPOYNCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)

![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)



![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)




![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
